N-(3-Butanamido-4-nitrophenyl)butanamide
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Overview
Description
N-(3-Butanamido-4-nitrophenyl)butanamide is an organic compound characterized by the presence of both amide and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Butanamido-4-nitrophenyl)butanamide typically involves a multi-step process:
Nitration: The starting material, 3-nitroaniline, undergoes nitration to introduce the nitro group at the para position.
Amidation: The nitrated product is then subjected to amidation with butanoyl chloride in the presence of a base such as pyridine to form the desired amide linkage.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Butanamido-4-nitrophenyl)butanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: 3-Butanamido-4-aminophenylbutanamide.
Substitution: Various substituted amides depending on the nucleophile used.
Hydrolysis: Butanoic acid and 3-nitroaniline.
Scientific Research Applications
N-(3-Butanamido-4-nitrophenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Butanamido-4-nitrophenyl)butanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The amide group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrophenyl)butanamide: Similar structure but with the nitro group at the para position.
N-(3-Nitrophenyl)butanamide: Similar structure but with the nitro group at the meta position.
N-(3-Butanamido-4-aminophenyl)butanamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N-(3-Butanamido-4-nitrophenyl)butanamide is unique due to the specific positioning of the nitro and amide groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H19N3O4 |
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Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-[3-(butanoylamino)-4-nitrophenyl]butanamide |
InChI |
InChI=1S/C14H19N3O4/c1-3-5-13(18)15-10-7-8-12(17(20)21)11(9-10)16-14(19)6-4-2/h7-9H,3-6H2,1-2H3,(H,15,18)(H,16,19) |
InChI Key |
JKQUSEUWDINGBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)CCC |
Origin of Product |
United States |
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